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Compound of Interest

Compound Name: L-368,899 hydrochloride

Cat. No.: B10768341 Get Quote

An in-depth exploration of the discovery, mechanism of action, and experimental evaluation of

the potent and selective oxytocin receptor antagonist, L-368,899 hydrochloride.

Introduction
L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist

of the oxytocin receptor (OTR).[1][2][3][4][5] Initially investigated for its potential as a tocolytic

agent for the management of preterm labor, it has since become a valuable pharmacological

tool for elucidating the diverse physiological roles of the oxytocin system, particularly in the

central nervous system.[1][6][7] This technical guide provides a comprehensive overview of the

discovery, history, mechanism of action, and key experimental data related to L-368,899
hydrochloride, intended for researchers, scientists, and drug development professionals.

History and Discovery
L-368,899 was developed by a team of scientists at Merck Research Laboratories in the early

1990s.[3][6] The research was driven by the need for a safe and effective tocolytic agent to

prevent preterm birth, a major cause of infant morbidity and mortality.[2] The development of L-

368,899 represented a significant advancement in the field, moving from peptide-based

antagonists to orally active small molecules.[3] The foundational research, published in the

Journal of Medicinal Chemistry in 1994 by Williams et al., described the synthesis and

pharmacological characterization of this novel compound.[3] L-368,899 emerged from a

program focused on camphor-based sulfonamides and was selected for clinical development

based on its favorable preclinical profile, including high potency, selectivity, and oral
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bioavailability in multiple species.[1][3] The compound entered Phase I human clinical trials for

the prevention of preterm labor.[1][2]

Mechanism of Action
L-368,899 hydrochloride functions as a competitive antagonist at the oxytocin receptor.[8][9] It

binds with high affinity to the OTR, thereby preventing the endogenous ligand, oxytocin, from

binding and initiating its downstream signaling cascade. The OTR is a G-protein coupled

receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Upon activation by

oxytocin, the Gq/11 protein stimulates phospholipase C (PLC), which in turn hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol

trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium

from the sarcoplasmic reticulum, leading to smooth muscle contraction, such as in the uterus.

By blocking this initial binding event, L-368,899 effectively inhibits these physiological

responses.
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Oxytocin Receptor Gq/11 Signaling Pathway and Inhibition by L-368,899.

Quantitative Data
The potency and selectivity of L-368,899 have been characterized across various species and

receptor subtypes. The following tables summarize key quantitative data.

Table 1: In Vitro Receptor Binding Affinity and Functional Antagonism
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Species/Recep
tor

Assay Type Parameter Value Reference(s)

Rat Uterus OTR
Radioligand

Binding
IC50 8.9 nM [3][4][5]

Human Uterus

OTR

Radioligand

Binding
IC50 26 nM [3][4][5]

Human V1a

Receptor

Radioligand

Binding
IC50 370 nM [9]

Human V2

Receptor

Radioligand

Binding
IC50 570 nM [9]

Rat Uterus Functional Assay pA2 8.9 [3][10]

Coyote OTR
Radioligand

Binding
Ki 12.38 nM [1][7]

Coyote V1aR
Radioligand

Binding
Ki 511.6 nM [1][7]

Table 2: In Vivo Potency

Species Assay
Route of
Administrat
ion

Parameter Value
Reference(s
)

Rat

Oxytocin-

induced

Uterine

Contractions

Intravenous

(i.v.)
AD50 0.35 mg/kg [3][10]

Rat

Oxytocin-

induced

Uterine

Contractions

Intraduodenal AD50 7.0 mg/kg [3]

Table 3: Pharmacokinetic Parameters
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Species Dose Route t1/2 (hr)

Plasma
Clearan
ce
(mL/min
/kg)

Vdss
(L/kg)

Oral
Bioavail
ability
(%)

Referen
ce(s)

Rat

(female)

1, 2.5

mg/kg
i.v. ~2 23-36 2.0-2.6 - [1][4]

Rat

(male)

1, 2.5, 10

mg/kg
i.v. ~2 23-36 2.0-2.6 - [1][4]

Dog

(female)

1, 2.5, 10

mg/kg
i.v. ~2 23-36 3.4-4.9 - [1][4]

Rat

(female)
5 mg/kg oral - - - 14 [1][4][5]

Rat

(male)
5 mg/kg oral - - - 18 [1][4][5]

Rat

(male)
25 mg/kg oral - - - 41 [1][4]

Dog 5 mg/kg oral - - - 17 [1]

Dog 33 mg/kg oral - - - 41 [1]

Chimpan

zee
- oral - - - 21 [3]

Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of novel compounds. Below

are protocols for key experiments used in the characterization of L-368,899.

Protocol 1: Competitive Radioligand Binding Assay
This assay determines the binding affinity (IC50 and Ki) of a test compound for the oxytocin

receptor by measuring its ability to displace a radiolabeled ligand.
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1. Membrane Preparation
(e.g., from CHO cells expressing OTR)

2. Assay Setup (96-well plate)
- Assay Buffer

- Test Compound (L-368,899)
- Radioligand ([3H]Oxytocin)

- Cell Membranes

3. Incubation
(e.g., 60-90 min at room temp)

4. Filtration & Washing
(Separate bound from free radioligand)

5. Detection
(Scintillation Counting)

6. Data Analysis
(Calculate IC50 and Ki)
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Experimental Workflow for Radioligand Binding Assay.

Materials:

Cell membranes expressing the oxytocin receptor (e.g., from CHO-hOTR cells).

Radioligand (e.g., [³H]oxytocin).

Test compound (L-368,899 hydrochloride).

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂ and 0.1% BSA).
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Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

Unlabeled oxytocin for determining non-specific binding.

96-well filter plates (e.g., GF/C).

Scintillation cocktail and counter.

Procedure:

Membrane Preparation: Homogenize cells expressing the OTR in lysis buffer and pellet the

membranes by high-speed centrifugation. Resuspend the membrane pellet in assay buffer to

a desired protein concentration.

Assay Setup: In a 96-well plate, add assay buffer, serial dilutions of L-368,899, a fixed

concentration of radioligand, and the cell membrane preparation. For total binding, add

vehicle instead of the test compound. For non-specific binding, add a high concentration of

unlabeled oxytocin.

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to

reach equilibrium.

Filtration: Rapidly filter the contents of the wells through the filter plate using a cell harvester.

Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

Detection: Dry the filter plate, add scintillation cocktail to each well, and measure the

radioactivity using a scintillation counter.

Data Analysis: Plot the percentage of specific binding against the log concentration of L-

368,899 to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff

equation.

Protocol 2: In Vivo Uterine Contraction Assay (Rat
Model)
This assay evaluates the in vivo potency of an oxytocin antagonist by measuring its ability to

inhibit oxytocin-induced uterine contractions in anesthetized rats.[2][9][11][12]
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Materials:

Female Sprague-Dawley rats, estrogen-primed.

L-368,899 hydrochloride.

Oxytocin.

Anesthetic (e.g., pentobarbital sodium).

Intravenous and intraduodenal catheters.

Intrauterine balloon catheter and pressure transducer.

Data acquisition system.

Procedure:

Animal Preparation: Anesthetize an estrogen-primed female rat. Insert catheters for

intravenous and/or intraduodenal drug administration.

Uterine Cannulation: Surgically expose a uterine horn and insert a water-filled balloon-tipped

cannula to monitor intrauterine pressure.

Baseline Measurement: Record baseline uterine activity.

Antagonist Administration: Administer L-368,899 at various doses via the desired route.

Oxytocin Challenge: After a predetermined time, administer a bolus of oxytocin to induce

uterine contractions.

Data Acquisition and Analysis: Continuously record the frequency and amplitude of uterine

contractions. The dose of L-368,899 required to reduce the oxytocin-induced response by

50% (AD₅₀) is calculated.

Clinical Development
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L-368,899 was the first orally active, non-peptide oxytocin antagonist to enter clinical trials.[2]

Phase I studies demonstrated that the compound was generally well-tolerated when

administered intravenously and achieved significant plasma levels after oral administration in

humans.[2] Furthermore, L-368,899 was shown to effectively block oxytocin-stimulated uterine

activity in postpartum women.[2] Despite its promising preclinical and early clinical profile, its

development for the prevention of preterm labor was not pursued to market approval. The

reasons for this are not extensively detailed in the public domain but may be related to factors

such as pharmacokinetic properties in humans or strategic decisions by the developing

company.

Logical Framework for Development
The development of L-368,899 followed a logical progression from initial concept to clinical

evaluation.
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Logical Progression of L-368,899 Development.

Conclusion
L-368,899 hydrochloride stands as a landmark compound in the development of non-peptide

oxytocin receptor antagonists. Its discovery and characterization provided a potent and

selective tool that not only showed initial promise as a therapeutic for preterm labor but also

significantly advanced our understanding of the role of oxytocin in both peripheral and central

physiological processes. The data and protocols presented in this guide underscore its

importance as a research tool and provide a comprehensive resource for scientists working in

the field of oxytocin pharmacology and drug discovery.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b10768341?utm_src=pdf-body-img
https://www.benchchem.com/product/b10768341?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10768341?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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